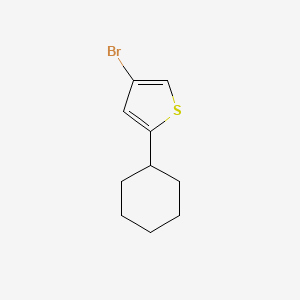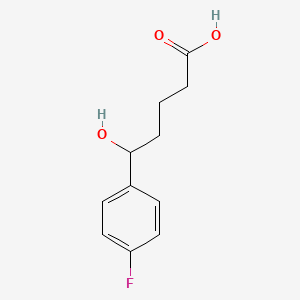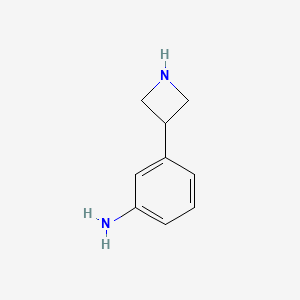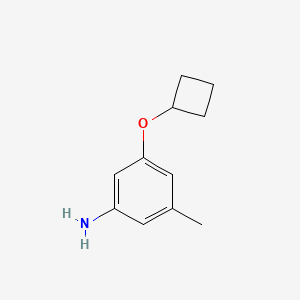
4-Bromo-2-cyclohexylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyclohexylthiophene is an organic compound with the molecular formula C10H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a cyclohexyl group attached to the thiophene ring makes this compound unique and interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-cyclohexylthiophene can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-cyclohexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Coupling Products: The reaction with aryl or vinyl boronic acids yields biaryl or styrene derivatives.
Applications De Recherche Scientifique
4-Bromo-2-cyclohexylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-cyclohexylthiophene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-cyclohexylthiophene: Similar in structure but with different substitution patterns.
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene: Exhibits different electronic properties due to additional substituents.
Uniqueness
4-Bromo-2-cyclohexylthiophene is unique due to the specific positioning of the bromine and cyclohexyl groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C10H13BrS |
|---|---|
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
4-bromo-2-cyclohexylthiophene |
InChI |
InChI=1S/C10H13BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clé InChI |
LNHWVKKUSUNIPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)

![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)

![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
